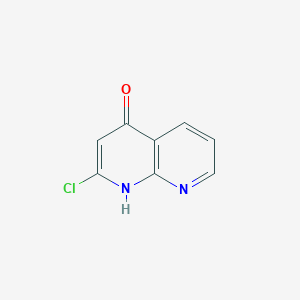

2-chloro-1H-1,8-naphthyridin-4-one

Description

Historical Context and Significance of the 1,8-Naphthyridine (B1210474) Scaffold in Organic and Medicinal Chemistry

The 1,8-naphthyridine scaffold is a privileged structure in drug discovery, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. mdpi.com This scaffold is an isomeric form of diazanaphthalene and is present in numerous natural products and synthetic compounds with a broad spectrum of biological activities. exlibrisgroup.comnih.govekb.eg

Historically, the synthesis of the first 1,8-naphthyridine derivative, nalidixic acid, in the early 1960s marked a significant milestone, leading to the development of the quinolone class of antibiotics. acs.orgdntb.gov.ua Since then, the versatility of the 1,8-naphthyridine core has been extensively explored, leading to the discovery of compounds with a wide range of therapeutic applications. nih.govnih.gov These include:

Antimicrobial and antibacterial agents. nih.govresearchgate.net

Anticancer and antitumor properties. nih.govresearchgate.net

Antiviral activity, including against HIV. exlibrisgroup.comnih.gov

Anti-inflammatory and analgesic effects. nih.govresearchgate.net

Potential treatments for neurodegenerative disorders like Alzheimer's disease. exlibrisgroup.comnih.gov

Antidepressant and antioxidant properties. exlibrisgroup.comnih.gov

The significance of this scaffold lies in its rigid, planar structure which can effectively interact with biological macromolecules. researchgate.net Furthermore, the presence of two nitrogen atoms in the bicyclic system provides sites for hydrogen bonding and other molecular interactions, crucial for biological activity. researchgate.net The synthetic accessibility and the ease of functionalization of the 1,8-naphthyridine ring system have made it a cornerstone for the development of new chemical entities in medicinal chemistry. exlibrisgroup.comtandfonline.com

Prior Research on Halogenated Naphthyridinones

Halogenated naphthyridinones, particularly chloro-substituted derivatives, are pivotal intermediates in organic synthesis. The presence of a halogen, such as chlorine, at specific positions on the naphthyridine ring provides a reactive site for nucleophilic substitution reactions. nih.gov This allows for the introduction of various functional groups, leading to the generation of diverse molecular libraries for biological screening.

Research has shown that chloro-derivatives of various naphthyridine isomers, including 1,5-naphthyridines and 1,6-naphthyridines, are commonly synthesized from their corresponding hydroxy or "one" counterparts using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). mdpi.comnih.gov For instance, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) has been synthesized via the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide and subsequently used to create a variety of derivatives. ekb.egresearchgate.neteurjchem.com

These halogenated intermediates are crucial for building more complex molecular architectures. For example, 2-chloro-3-formyl-1,8-naphthyridine has been used as a starting material to synthesize chalcones, which in turn can be further modified. ekb.egekb.eg The reactivity of the chloro-group enables the construction of fused heterocyclic systems and the introduction of different side chains, which is a key strategy in modifying the biological activity of the parent compound. researchgate.netresearchgate.net

Rationale for Comprehensive Academic Investigation of 2-chloro-1H-1,8-naphthyridin-4-one

The academic investigation into this compound is driven by its potential as a highly valuable building block in synthetic chemistry. The molecule possesses multiple reactive sites that can be selectively targeted for chemical modification. The chlorine atom at the C2 position is a prime site for nucleophilic displacement, allowing for the introduction of a wide array of substituents.

The rationale for its comprehensive study includes:

Synthetic Versatility : The compound serves as a key precursor for creating a library of 4-oxo-1,8-naphthyridine derivatives. The chlorine atom can be substituted with various nucleophiles (e.g., amines, thiols, alkoxides) to generate novel compounds.

Scaffold for Drug Discovery : Given the established biological importance of the 1,8-naphthyridin-4-one core (as seen in quinolone antibiotics), derivatives of this compound are promising candidates for new therapeutic agents. dntb.gov.ua Modifications at the C2 position can significantly influence the molecule's biological activity and target specificity.

Exploration of Structure-Activity Relationships (SAR) : By systematically replacing the chlorine atom with different functional groups, researchers can establish clear SARs. This helps in understanding how specific structural modifications affect the biological properties of the resulting compounds, guiding the design of more potent and selective molecules. researchgate.net

Development of Novel Synthetic Methodologies : The study of the reactivity of this compound can lead to the development of new and efficient synthetic methods for creating complex heterocyclic systems. sci-hub.se

The strategic position of the chloro group, combined with the inherent biological potential of the 1,8-naphthyridin-4-one scaffold, provides a strong impetus for its detailed academic exploration.

Data Tables

Table 1: Examples of Bioactive 1,8-Naphthyridine Derivatives This table is interactive. You can sort and filter the data.

| Compound Name | Class/Application | Reference |

|---|---|---|

| Nalidixic Acid | First-generation quinolone antibiotic | nih.govnih.gov |

| Enoxacin | Second-generation fluoroquinolone antibiotic | nih.govnih.gov |

| Gemifloxacin | Fluoroquinolone antibiotic | nih.gov |

| Vosaroxin | Anticancer agent | nih.govnih.gov |

| Benzonaphthyridines | Antitumor agents | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-4-6(12)5-2-1-3-10-8(5)11-7/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYXFUAMADGZBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=CC2=O)Cl)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 1h 1,8 Naphthyridin 4 One and Its Key Intermediates

Synthesis of Core Precursors for 2-chloro-1H-1,8-naphthyridin-4-one (e.g., N-(pyridin-2-yl)acetamide derivatives)

A fundamental precursor for the synthesis of the target naphthyridinone is 2-chloro-N-pyridin-2-yl-acetamide. This intermediate is typically prepared through the acylation of 2-aminopyridine (B139424) with a suitable chloroacetylating agent.

A common and efficient laboratory-scale synthesis involves the reaction of 2-aminopyridine with chloroacetyl chloride. This reaction can be effectively carried out using microwave irradiation, which significantly reduces the reaction time. For instance, dissolving 2-aminopyridine in a solvent like dichloroethane and then adding chloroacetyl chloride dropwise, followed by microwave heating, yields the desired product in high purity after a basic workup and recrystallization.

Table 1: Microwave-Assisted Synthesis of 2-chloro-N-pyridin-2-yl-acetamide

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |

| 2-aminopyridine | Chloroacetyl chloride | Dichloroethane | 300 W Microwave, 80°C, 5 min | 2-chloro-N-pyridin-2-yl-acetamide | 97% |

This table summarizes a representative procedure for synthesizing the key acetamide (B32628) precursor.

The starting material, 2-aminopyridine, is commercially available but can also be synthesized through various established methods, including the Chichibabin reaction or by substitution reactions on halopyridines.

Cyclization Reactions Leading to the this compound Scaffold

The formation of the bicyclic 1,8-naphthyridinone ring system from acyclic precursors is the cornerstone of the synthesis. Several cyclization strategies have been developed to achieve this transformation.

The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich compounds. This methodology has been successfully applied to the synthesis of the 1,8-naphthyridine (B1210474) core. Specifically, the cyclization of N-(pyridin-2-yl) acetamide using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) leads to the regioselective formation of 2-chloro-3-formyl-1,8-naphthyridine. nih.gov

This formylated naphthyridine is a direct precursor to the target naphthyridinone. Research has shown that a subsequent reaction of 2-chloro-3-formyl-1,8-naphthyridine can yield a naphthyridone derivative. nih.gov This transformation highlights the utility of the Vilsmeier-Haack cyclization in building the complex heterocyclic system with the necessary functional groups for further conversion. nih.gov The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile, attacking the acetamide precursor and driving the intramolecular cyclization and dehydration to form the aromatic naphthyridine ring. organic-chemistry.org

The Friedlander condensation is a classic and widely used method for the synthesis of quinolines and their aza-analogs, such as 1,8-naphthyridines. The reaction typically involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester). nih.govacs.orgnih.gov

For the synthesis of 1,8-naphthyridine analogs, 2-aminonicotinaldehyde or its derivatives are key starting materials. nih.govacs.orgtsijournals.com These are reacted with various carbonyl compounds in the presence of a catalyst. Modern modifications of this reaction focus on milder conditions and more environmentally benign catalysts. For example, the use of basic ionic liquids like choline (B1196258) hydroxide (B78521) in water has been shown to effectively catalyze the Friedlander condensation, providing excellent yields of substituted 1,8-naphthyridines. nih.govacs.org Other catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have been employed under microwave-assisted, solvent-free conditions to achieve rapid and efficient synthesis. tsijournals.com These modified approaches provide versatile and sustainable routes to a wide range of 1,8-naphthyridine derivatives. nih.govnih.gov

Table 2: Examples of Friedlander Condensation for 1,8-Naphthyridine Synthesis

| Amine Component | Methylene Component | Catalyst/Conditions | Product Type |

| 2-aminonicotinaldehyde | Acetone | Choline hydroxide / H₂O | 2-methyl-1,8-naphthyridine |

| 2-aminonicotinaldehyde | Ethyl acetoacetate | DABCO / Microwave | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate |

| 2-aminonicotinaldehyde | Diethyl malonate | LiOH·H₂O / Aqueous-alcohol | Ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate |

This table illustrates the versatility of the Friedlander condensation in producing various 1,8-naphthyridine analogs.

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an efficient strategy for constructing complex heterocyclic systems. For scaffolds related to naphthyridinones, such as naphthopyranones, tandem Michael-Dieckmann reactions have been described. This type of reaction between an ortho-toluate and an α,β-unsaturated lactone can construct the fused ring system in a single operation. While not a direct synthesis of this compound, this methodology demonstrates the principle of using tandem annulation sequences to build related heterocyclic cores. The development of similar tandem approaches, potentially involving Michael addition followed by an intramolecular nucleophilic aromatic substitution (SNAr), represents a modern and powerful strategy for the synthesis of functionalized naphthyridinone libraries.

Catalytic Methods in this compound Synthesis (e.g., Nanoparticle-catalyzed reactions, Palladium-catalyzed coupling)

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Both palladium and copper-based catalytic systems have been instrumental in the synthesis of naphthyridinone scaffolds.

An alternative to classical condensation reactions for forming the naphthyridinone ring is the use of palladium-catalyzed intramolecular amidation. nih.gov This approach involves the coupling of a halo-aromatic compound, which is substituted at the ortho position with a carbonyl group, with a primary or secondary amide. This palladium-catalyzed C-N bond formation directly constructs the heterocyclic ring of the naphthyridinone. This method provides a powerful tool for the synthesis of substituted quinolinones and naphthyridinones, bypassing the need for specific condensation precursors required in the Friedlander synthesis. nih.gov

Furthermore, copper-catalyzed reactions have been developed for the synthesis of 1,8-naphthyridines. nih.govorganic-chemistry.orgresearchgate.netresearchgate.net For instance, a copper(II) triflate-catalyzed protocol involving the reaction of 2-aminonicotinaldehydes with terminal alkynes has been reported. researchgate.net This process is believed to proceed through a hydroamination followed by a Friedlander-type condensation. Additionally, functional 1,8-naphthyridine copper(I) complexes have themselves been used as catalysts for other coupling reactions, demonstrating the integral role of metals in the chemistry of this heterocyclic system. The use of metal-organic frameworks (MOFs) as heterogeneous catalysts has also been explored for the multi-component synthesis of new 1,8-naphthyridines, highlighting an area of ongoing research into advanced catalytic materials.

Chemical Reactivity and Derivatization of 2 Chloro 1h 1,8 Naphthyridin 4 One

Halogen Reactivity and Nucleophilic Substitution Reactions at the C-2 Position

The chlorine atom at the C-2 position of the 1,8-naphthyridinone ring is a key site for nucleophilic substitution reactions. masterorganicchemistry.commasterorganicchemistry.comencyclopedia.pub This reactivity is due to the electron-deficient nature of the carbon atom bonded to the chlorine, making it an attractive target for electron-rich nucleophiles. ksu.edu.sagacariyalur.ac.in This process involves the replacement of the chlorine atom with another functional group, which can significantly alter the chemical properties of the molecule. masterorganicchemistry.com

A variety of nucleophiles can be employed in these reactions, including amines, alcohols, and thiols. For example, reacting 2-chloro-3-formyl-1,8-naphthyridine with morpholine (B109124) results in the substitution of the chlorine atom with a morpholino group. kashanu.ac.ir Similarly, sodium sulphide in DMF can replace the chlorine with a mercapto group. eurjchem.com These reactions are fundamental in creating a diverse library of 1,8-naphthyridine (B1210474) derivatives.

The general mechanism for nucleophilic aromatic substitution on this scaffold involves the attack of the nucleophile on the electron-deficient carbon, followed by the departure of the chloride ion. masterorganicchemistry.com The rate and success of these reactions depend on several factors, including the nature of the nucleophile, the solvent, and the reaction conditions. ksu.edu.sagacariyalur.ac.in

Table 1: Examples of Nucleophilic Substitution Reactions at the C-2 Position

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 2-chloro-3-formyl-1,8-naphthyridine | Morpholine | 2-morpholino-3-formyl-1,8-naphthyridine | kashanu.ac.ir |

| 2-chloro-3-formyl-1,8-naphthyridine | Sodium sulphide | 2-mercapto-3-formyl-1,8-naphthyridine | eurjchem.com |

Functionalization Strategies at the C-3 Position (e.g., Formylation, Chalcone (B49325) Formation)

The C-3 position of the 1,8-naphthyridinone core is another key site for functionalization, allowing for the introduction of various substituents that can be further modified.

Formylation:

A common strategy to functionalize the C-3 position is through formylation, which introduces a formyl group (-CHO). The Vilsmeier-Haack reaction is a widely used method for this purpose. eurjchem.comekb.eg This reaction typically involves the treatment of an N-(pyridin-2-yl)acetamide with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 2-chloro-3-formyl-1,8-naphthyridine. eurjchem.comekb.eg This formyl group is a versatile handle for subsequent transformations. eurjchem.com

Chalcone Formation:

The formyl group at the C-3 position can readily undergo condensation reactions to form chalcones. Chalcones are α,β-unsaturated ketones that serve as important intermediates in the synthesis of various heterocyclic compounds. nih.govnih.gov The Claisen-Schmidt condensation is the classic method for synthesizing chalcones, involving the reaction of an aldehyde with a ketone in the presence of a base or acid catalyst. kashanu.ac.irekb.eg For instance, 2-chloro-3-formyl-1,8-naphthyridine can be reacted with various acetophenones to produce a range of chalcone derivatives. ekb.eg These reactions are often carried out in the presence of a catalyst, such as sodium hydroxide (B78521) or iodine. ekb.eg

Table 2: Synthesis of Chalcones from 2-chloro-3-formyl-1,8-naphthyridine

| Aldehyde | Ketone | Product (Chalcone) | Reference |

|---|---|---|---|

| 2-chloro-3-formyl-1,8-naphthyridine | Acetophenone | 3-(2-chloro-1,8-naphthyridin-3-yl)-1-phenylprop-2-en-1-one | ekb.eg |

| 2-chloro-3-formyl-1,8-naphthyridine | p-hydroxy acetophenone | 3-(2-chloro-1,8-naphthyridin-3-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one | ekb.eg |

| 2-chloro-3-formyl-1,8-naphthyridine | furan-2-acetyl | 3-(2-chloro-1,8-naphthyridin-3-yl)-1-(furan-2-yl)prop-2-en-1-one | ekb.eg |

| 2-chloro-3-formyl-1,8-naphthyridine | pyridine-3-acetyl | 3-(2-chloro-1,8-naphthyridin-3-yl)-1-(pyridin-3-yl)prop-2-en-1-one | ekb.eg |

Modifications at the N-1 and Other Ring Positions of the 1,8-Naphthyridinone System

While the C-2 and C-3 positions are primary sites for derivatization, modifications at the N-1 position and other ring atoms of the 1,8-naphthyridinone system are also crucial for creating structural diversity. N-alkylation at the N-1 position is a common modification that can influence the molecule's properties.

Furthermore, reactions can occur at other positions on the naphthyridine ring, depending on the specific reagents and reaction conditions. For example, in some cases, functionalization can be directed to the C-5, C-6, or C-7 positions, leading to a wider range of derivatives. These modifications are often guided by the electronic properties of the ring system and the directing effects of existing substituents.

Synthesis of Novel Heterocyclic Rings Fused or Appended to the 2-chloro-1H-1,8-naphthyridin-4-one Core

The functional groups introduced through derivatization of the this compound core can be used to construct new heterocyclic rings. This strategy leads to the formation of fused or appended polycyclic systems, which often exhibit unique chemical and physical properties.

For example, the formyl group at the C-3 position can be converted into an alkoxy carbonyl group, which can then be used to construct oxadiazole, thiadiazole, or triazole rings. eurjchem.com Additionally, the chalcone derivatives formed from the C-3 formyl group can undergo cyclization reactions to form pyrazoline, isoxazoline, or pyrimidine (B1678525) rings. These reactions significantly expand the chemical space accessible from the this compound starting material.

Regioselectivity and Stereochemical Considerations in Derivatization

When multiple reactive sites are present in a molecule, controlling the regioselectivity of a reaction is a critical challenge. In the case of this compound and its derivatives, the choice of reagents and reaction conditions can often direct the reaction to a specific position. For example, the Vilsmeier-Haack reaction is highly regioselective for the C-3 position. eurjchem.com

Stereochemistry becomes an important consideration when new chiral centers are created during derivatization. For instance, in the formation of some fused heterocyclic rings, asymmetric synthesis techniques may be employed to control the stereochemical outcome of the reaction. The spatial arrangement of atoms in these molecules can have a profound impact on their properties and interactions with other molecules.

The chemical reactivity of this compound provides a rich platform for the synthesis of a vast array of derivatives. The ability to selectively functionalize the C-2, C-3, and N-1 positions, as well as to construct novel fused and appended heterocyclic systems, underscores the importance of this compound in synthetic organic chemistry. The continued exploration of its reactivity will undoubtedly lead to the discovery of new molecules with diverse applications.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 1h 1,8 Naphthyridin 4 One Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., H NMR, C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 2-chloro-1H-1,8-naphthyridin-4-one derivatives. By analyzing the chemical shifts, coupling constants, and correlations in H and C NMR spectra, the exact placement of atoms and substituents on the naphthyridine core can be confirmed.

H NMR Spectroscopy: In derivatives of 2-chloro-1,8-naphthyridine (B101967), the protons on the heterocyclic rings exhibit characteristic chemical shifts. ekb.egresearchgate.net For the this compound skeleton, the proton at C-3 would appear as a singlet. The protons on the pyridine (B92270) ring (H-5, H-6, and H-7) would present as a coupled system, typically as a triplet for H-6 and two doublets for H-5 and H-7. ekb.eg The N-H proton at position 1 would likely appear as a broad singlet at a downfield chemical shift, often above 12 ppm, due to hydrogen bonding and the acidic nature of the amide proton. mdpi.com

C NMR Spectroscopy: The C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon (C-4) is typically the most deshielded, appearing in the range of 170-175 ppm. mdpi.com Carbons bonded to the electronegative chlorine (C-2) and nitrogen atoms (C-8a, C-7) would also be found at downfield shifts. chemconnections.org Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for unambiguously assigning each proton and carbon signal. nih.govmdpi.com

Expected NMR Data for this compound: This table presents expected chemical shift ranges based on data from related 1,8-naphthyridine (B1210474) derivatives.

| Atom | Expected H Shift (ppm) | Expected C Shift (ppm) | Notes |

|---|---|---|---|

| N1-H | > 12.0 (broad s) | - | Chemical shift is solvent-dependent and affected by hydrogen bonding. |

| C2 | - | 145 - 150 | Attached to electronegative chlorine. |

| C3 | 6.5 - 7.0 (s) | 110 - 115 | Olefinic proton adjacent to carbonyl. |

| C4 | - | 170 - 175 | Carbonyl carbon. |

| C4a | - | 120 - 125 | Bridgehead carbon. |

| C5 | 7.5 - 7.8 (dd) | 125 - 130 | Coupled to H-6 and H-7. |

| C6 | 7.2 - 7.5 (t) | 120 - 125 | Coupled to H-5 and H-7. |

| C7 | 8.2 - 8.5 (dd) | 148 - 152 | Deshielded by adjacent nitrogen. |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.

For this compound derivatives, IR spectroscopy is particularly useful for identifying key structural features. The most prominent peaks include the N-H stretching vibration, typically seen as a broad band around 3200-3400 cm⁻¹, and the strong, sharp absorption of the C=O (amide) group, which appears in the 1650-1690 cm⁻¹ region. ekb.egresearchgate.net Other significant absorptions include the C=C and C=N stretching vibrations of the aromatic rings between 1400 and 1610 cm⁻¹, and the C-Cl bond stretch, which is usually found in the fingerprint region between 650 and 760 cm⁻¹. ekb.egresearchgate.net

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3200 - 3400 | Medium, Broad |

| C-H (aromatic) | Stretch | 3000 - 3100 | Medium |

| C=O (amide) | Stretch | 1650 - 1690 | Strong, Sharp |

| C=C / C=N | Aromatic Ring Stretch | 1400 - 1610 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. nih.gov For this compound (C₈H₅ClN₂O), the calculated monoisotopic mass is 180.0090 Da. HRMS can confirm this mass with an accuracy of a few parts per million.

Furthermore, HRMS combined with tandem mass spectrometry (MS/MS) elucidates the fragmentation pathways of the molecule. The presence of chlorine is readily identified by the characteristic M+2 isotopic pattern, where the peak at m/z 182 appears with roughly one-third the intensity of the molecular ion peak at m/z 180. Common fragmentation pathways for such heterocyclic compounds include the loss of small neutral molecules. nih.gov For this compound, expected fragmentation would involve the loss of a chlorine radical (Cl•), carbon monoxide (CO) from the pyridone ring, or hydrogen cyanide (HCN).

Expected HRMS Fragments for C₈H₅ClN₂O:

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₈H₅ClN₂O]⁺ | 180.0090 | Molecular Ion |

| [M+2]⁺ | [C₈H₅³⁷ClN₂O]⁺ | 182.0061 | Chlorine Isotope Peak |

| [M-CO]⁺ | [C₇H₅ClN₂]⁺ | 152.0141 | Loss of Carbon Monoxide |

| [M-Cl]⁺ | [C₈H₅N₂O]⁺ | 145.0396 | Loss of Chlorine Radical |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state at atomic resolution. nih.gov This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the planarity of the fused ring system.

For a derivative like this compound, a crystal structure would reveal crucial details about intermolecular interactions that govern its packing in the crystal lattice. Key interactions would likely include intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, forming dimeric or chain-like structures. researchgate.net Additionally, π-π stacking interactions between the electron-deficient naphthyridine rings could play a significant role in stabilizing the crystal structure. researchgate.net This information is invaluable for understanding the compound's physical properties and for rational drug design.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the photophysical properties of molecules, which are dictated by their electronic structure.

UV-Vis Absorption: 1,8-Naphthyridine derivatives typically exhibit strong absorption bands in the ultraviolet (UV) region, corresponding to π → π* electronic transitions within the aromatic system. For this compound, one would expect to observe absorption maxima (λ_max) in the range of 300-350 nm. The exact position and intensity of these bands can be influenced by solvent polarity and substitution on the naphthyridine core. researchgate.net

Fluorescence: While many heterocyclic aromatic compounds are fluorescent, the emission properties of this compound may be complex. The parent 1,8-naphthyridine scaffold can be emissive. rsc.org However, the presence of the chlorine atom can lead to fluorescence quenching through the "heavy-atom effect," which promotes intersystem crossing from the excited singlet state to a non-emissive triplet state, thereby reducing the fluorescence quantum yield. The N-H proton's acidity in the excited state can also provide a non-radiative decay pathway, further quenching fluorescence.

Expected Photophysical Properties for this compound:

| Property | Expected Value / Observation | Technique |

|---|---|---|

| Absorption Maximum (λ_abs) | 300 - 350 nm | UV-Vis Spectroscopy |

| Molar Absorptivity (ε) | 10,000 - 20,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy |

| Emission Maximum (λ_em) | > 380 nm (if fluorescent) | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield (Φ_F) | Low | Fluorescence Spectroscopy |

Computational and Theoretical Investigations of 2 Chloro 1h 1,8 Naphthyridin 4 One and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure and Geometrical Parameters

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and geometrical parameters of molecules. nih.gov For 2-chloro-1H-1,8-naphthyridin-4-one and its derivatives, these computational techniques are employed to optimize molecular geometries and calculate a variety of molecular properties. walisongo.ac.id

Methods like DFT with the B3LYP functional and a suitable basis set, such as 6-311G+(d,p), are commonly used for these calculations. nih.gov The optimized geometry provides information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally indicates higher chemical reactivity. nih.gov For this compound and its analogs, FMO analysis helps predict their reactivity and potential interaction with biological targets. walisongo.ac.id

Table 1: Key Reactivity Indices Derived from FMO Analysis

| Reactivity Index | Description |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Difference in energy between the HOMO and LUMO; an indicator of chemical reactivity and stability. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | The reciprocal of chemical hardness; measures the ease of charge transfer. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. |

Molecular Electrostatic Potential (MEP) Surface Analysis for Understanding Reaction Sites

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netchemrxiv.org The MEP map displays different potential regions in various colors. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, prone to nucleophilic attack. nih.gov

For this compound, the MEP surface would highlight the electron-rich and electron-deficient areas. For instance, the carbonyl oxygen and the nitrogen atoms in the naphthyridine ring are expected to be regions of negative potential, making them potential sites for hydrogen bonding and other interactions. researchgate.net This analysis is crucial for understanding how the molecule might interact with a biological receptor. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies for Naphthyridinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. elsevierpure.comresearchgate.net These models are built using statistical methods like multiple linear regression (MLR) and are instrumental in drug design. chemrxiv.org

For naphthyridinone derivatives, QSAR studies can identify the key molecular descriptors that influence their biological activity. walisongo.ac.id These descriptors can be electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., log P). walisongo.ac.id By establishing a mathematical relationship between these descriptors and the observed activity, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogs. frontiersin.org

Molecular Docking and Dynamics Simulations to Predict Ligand-Target Interactions (e.g., Adenosine (B11128) Receptors, Tubulin)

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. ijnc.ir This method is widely used to understand the binding mode of potential drugs and to screen virtual libraries of compounds. For analogs of this compound, docking studies have been performed to investigate their interactions with targets like adenosine receptors and tubulin. semanticscholar.org

Following docking, molecular dynamics (MD) simulations are often employed to study the stability of the ligand-receptor complex over time. ijnc.irrsc.org MD simulations provide a dynamic view of the interactions, allowing for the analysis of conformational changes and the stability of key interactions, such as hydrogen bonds. semanticscholar.org These simulations offer deeper insights into the binding mechanism and can help refine the design of more effective inhibitors. ijnc.ir

Biological Activity and Mechanistic Studies of 2 Chloro 1h 1,8 Naphthyridin 4 One Derivatives in Vitro Focus

Anticancer and Cytotoxic Activity Investigations

Derivatives of the 1,8-naphthyridine (B1210474) core have been a subject of interest in the search for new anticancer agents. nih.govtandfonline.com The introduction of various substituents on the naphthyridine ring has been explored to enhance their cytotoxic potential against a range of cancer cell lines.

In Vitro Antiproliferative Efficacy against Cancer Cell Lines

A number of studies have demonstrated the in vitro antiproliferative activity of 1,8-naphthyridine derivatives, including those with a chloro substitution, against various human cancer cell lines. tandfonline.comnih.govdocumentsdelivered.comresearchgate.net For instance, certain halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives have shown potent cytotoxicity. One such derivative, compound 47 , exhibited IC₅₀ values of 0.41 and 0.77 μM against MIAPaCa (pancreatic cancer) and K-562 (chronic myelogenous leukemia) cell lines, respectively. nih.gov Another derivative, compound 36 , displayed an IC₅₀ of 1.19 μM against the PA-1 (ovarian cancer) cell line. nih.gov The cytotoxic activities of a series of naphthyridine derivatives have been evaluated against HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer) cell lines, with IC₅₀ values ranging from micromolar to sub-micromolar concentrations. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 47 (a 7-chloro-1,8-naphthyridine derivative) | MIAPaCa | 0.41 | nih.gov |

| Compound 47 (a 7-chloro-1,8-naphthyridine derivative) | K-562 | 0.77 | nih.gov |

| Compound 36 (a 7-chloro-1,8-naphthyridine derivative) | PA-1 | 1.19 | nih.gov |

| Naphthyridine derivative 16 | HeLa | 0.7 | nih.gov |

| Naphthyridine derivative 16 | HL-60 | 0.1 | nih.gov |

| Naphthyridine derivative 16 | PC-3 | 5.1 | nih.gov |

Elucidation of Molecular Mechanisms of Action (e.g., Tubulin Polymerization Inhibition, WNT Signaling Pathway Modulation, Autophagy Induction, Cell Cycle Arrest)

The molecular mechanisms underlying the anticancer effects of 1,8-naphthyridine derivatives are varied. Some derivatives have been reported to exert their effects through mechanisms such as the inhibition of topoisomerase II and antimitotic effects. nih.gov For instance, some naphthyridine derivatives are thought to interact with the colchicine (B1669291) binding site on microtubules, which can disrupt microtubule dynamics. nih.gov

Studies on related compounds have shown that certain naphthyridine derivatives can induce apoptosis and cause cell cycle arrest. nih.gov For example, a 4-phenyl-1,8-naphthyridine derivative was found to impair carcinoma cell proliferation by arresting the cell cycle and inducing apoptosis, with activity comparable to microtubule-deranging drugs. nih.gov The interaction with DNA is another proposed mechanism, with some derivatives showing non-covalent binding through intercalation. nih.gov

However, specific research detailing the effects of 2-chloro-1H-1,8-naphthyridin-4-one derivatives on tubulin polymerization, the WNT signaling pathway, or autophagy induction is limited in the currently available scientific literature. Further investigation is required to elucidate the precise molecular targets and pathways modulated by this specific class of compounds.

Structure-Activity Relationships (SAR) for Anticancer Potential

Structure-activity relationship (SAR) studies on 1,8-naphthyridine derivatives have provided insights into the chemical features that are crucial for their cytotoxic activity. For many 1,8-naphthyridine derivatives, the presence of an aminopyrrolidine functionality at the C-7 position and a carboxyl group at the C-3 position are considered essential for cytotoxicity. nih.gov

In a series of naphthyridine derivatives, it was found that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a C-2 naphthyl ring, were important for cytotoxicity against HeLa, HL-60, and PC-3 cancer cell lines. nih.gov Furthermore, modifications at the C-5 and C-7 positions have been shown to influence cytotoxic activity. For example, the introduction of a 5-chloro or 5-trifluoromethyl group decreased cytotoxic activity, while an unsubstituted C-6 position on the 1,8-naphthyridine ring was associated with more potent activity compared to a 6-fluoro analogue. researchgate.net The nature of the substituent at the C-7 position also plays a significant role, with aminopyrrolidine derivatives demonstrating more potent cytotoxicity than other amine or carbon derivatives. researchgate.net

Antimicrobial Activity Evaluation

In addition to their anticancer properties, 1,8-naphthyridine derivatives have been investigated for their potential as antimicrobial agents.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria

Derivatives of 2-chloro-1,8-naphthyridine (B101967) have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, 2-chloro-1,8-naphthyridine-3-carbaldehyde (B14014569) showed moderate activity against Escherichia coli and high activity against Streptococcus pyogenes. nih.gov Chalcone (B49325) derivatives of 2-chloro-3-formyl-1,8-naphthyridine have also exhibited moderate activity against both types of bacteria.

In some instances, 1,8-naphthyridine derivatives that lack direct antibacterial activity on their own have been shown to potentiate the effects of existing antibiotics like fluoroquinolones against multi-resistant strains of E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa. mdpi.comnih.gov One such derivative is 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide. mdpi.comnih.govnih.gov

| Compound/Derivative Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2-chloro-1,8-naphthyridine-3-carbaldehyde | Escherichia coli | Moderate | nih.gov |

| 2-chloro-1,8-naphthyridine-3-carbaldehyde | Streptococcus pyogenes | High | nih.gov |

| Chalcones of 2-chloro-3-formyl-1,8-naphthyridine | Gram-positive & Gram-negative bacteria | Moderate | researchgate.net |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | Multi-resistant E. coli, S. aureus, P. aeruginosa | Potentiates fluoroquinolone activity | mdpi.comnih.gov |

Antifungal Efficacy

The antifungal potential of this compound derivatives has been less extensively studied compared to their antibacterial and anticancer activities. However, some research on related 1,8-naphthyridine structures suggests potential in this area. For instance, certain hydrazono and azo derivatives of 1,8-naphthyridine that incorporate a 4-chlorophenyl substituent have demonstrated activity against Aspergillus niger and Candida albicans. nih.gov Additionally, some imidazo[1,2-a] researchgate.netnih.govnaphthyridine derivatives have shown high activity against Candida metapsilosis and A. niger. nih.gov A series of novel 3-chloro-4-(2,4-difluorophenyl)-1-(3-aryl-1,8-naphthyridin-2-yl)azetidin-2-ones also showed considerable antifungal activity. researchgate.net

While these findings are promising, specific studies focusing solely on the antifungal efficacy of this compound and its direct derivatives are limited. More targeted research is needed to fully evaluate their spectrum of antifungal activity.

Mechanistic Insights into Antimicrobial Action

The antimicrobial effects of this compound and its derivatives are primarily attributed to their ability to inhibit essential bacterial enzymes, particularly DNA gyrase. nih.gov This mechanism is shared with the well-established quinolone class of antibiotics, to which the 1,8-naphthyridine scaffold is structurally related. nih.govnih.gov

DNA Gyrase Inhibition:

DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication, transcription, and repair. nih.gov By inhibiting this enzyme, 1,8-naphthyridin-4-one derivatives effectively block these fundamental cellular processes, leading to bacterial cell death. nih.govnih.gov The core structure of 4-oxo-1,8-naphthyridine-3-carboxylic acid is the foundation for several antibacterial drugs that function through this mechanism. nih.gov For instance, nalidixic acid, an early drug in this class, selectively and reversibly inhibits the A subunit of bacterial DNA gyrase. nih.gov More recent and potent fluoroquinolone derivatives containing the 1,8-naphthyridine core also exhibit potent inhibition of E. coli DNA gyrase. nih.gov Docking studies have further elucidated the strong interaction between these derivatives and the DNA gyrase enzyme. nih.gov

Potentiation of Fluoroquinolone Antibiotics:

Derivatives of 1,8-naphthyridine have demonstrated a synergistic effect when used in combination with fluoroquinolone antibiotics against multi-resistant bacterial strains. nih.govnih.gov While some of these derivatives may not possess intrinsic antibacterial activity at clinically relevant concentrations, they can significantly lower the minimum inhibitory concentration (MIC) of fluoroquinolones like norfloxacin, ofloxacin, and lomefloxacin. nih.govnih.gov This potentiation is thought to stem from the structural similarities and related mechanisms of action, where the 1,8-naphthyridine derivatives may enhance the activity of fluoroquinolones by interacting with bacterial topoisomerases or other cellular targets. nih.gov

Structure-Activity Relationships (SAR) for Antimicrobial Potential

The antimicrobial efficacy of this compound derivatives is significantly influenced by the nature and position of various substituents on the naphthyridine ring. These structure-activity relationships (SAR) provide critical insights for the design of more potent antibacterial agents.

The presence of a 4-oxo group is a key structural feature for DNA gyrase inhibition and subsequent antibacterial activity. nih.gov Modifications at different positions of the 1,8-naphthyridine nucleus have been systematically explored to understand their impact on antimicrobial potency.

For instance, the introduction of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position, as seen in enoxacin, enhances the spectrum and potency of antibacterial activity. nih.gov The substituent at the N-1 position also plays a role in modulating activity, with an ethyl group being a common feature in active compounds. nih.gov

A study on 2-chloro-1,8-naphthyridine derivatives showed that 2-chloro-1,8-naphthyridine-3-carbaldehyde exhibited moderate activity against E. coli and high activity against S. pyogenes. nih.gov Further derivatization of the 1,8-naphthyridine core has led to compounds with potent inhibitory activity against bacterial enoyl-ACP reductases (FabI and FabK), essential enzymes in fatty acid biosynthesis. nih.gov

The following table summarizes the key SAR findings for the antimicrobial potential of 1,8-naphthyridine derivatives:

| Position | Substituent/Modification | Impact on Antimicrobial Activity |

| C-4 | Oxo group | Essential for DNA gyrase inhibition. nih.gov |

| C-3 | Carboxylic acid | Important for DNA gyrase binding. nih.gov |

| C-6 | Fluorine atom | Generally increases antibacterial potency. nih.govnih.gov |

| C-7 | Piperazine or other cyclic amines | Enhances spectrum of activity and potency. nih.gov |

| N-1 | Alkyl groups (e.g., ethyl, cyclopropyl) | Modulates antibacterial activity. nih.govnih.gov |

| C-2 | Various substituents | Can influence the spectrum and potency of activity. nih.govresearchgate.net |

Antiparasitic Activity Assessment

Derivatives of the 1,8-naphthyridine scaffold have shown promise as antiparasitic agents, particularly against Leishmania species, the causative agents of leishmaniasis.

Antileishmanial Activity:

A series of 2-(trifluoromethyl)benzo[b] nih.govnih.govnaphthyridin-4(1H)-ones were evaluated for their activity against Leishmania braziliensis and Leishmania mexicana. nih.gov The study found that L. mexicana was more susceptible to these compounds than L. braziliensis. nih.gov Several compounds demonstrated moderate efficacy against the promastigote form of L. mexicana, with some also showing activity against the axenic and intracellular amastigote forms. nih.gov These findings suggest that the trifluoromethyl-substituted benzo[b] nih.govnih.govnaphthyridin-4(1H)-one scaffold is a promising platform for the development of new antileishmanial drugs. nih.gov

The mechanism of antileishmanial action for some 1,8-naphthyridine derivatives is thought to involve the inhibition of topoisomerase enzymes in the parasite, similar to their antibacterial mechanism. mdpi.com However, further studies are needed to fully elucidate the specific targets and pathways involved in their antiparasitic activity.

Receptor-Mediated Biological Responses

Beyond their antimicrobial and antiparasitic activities, derivatives of 1,8-naphthyridin-4-one have been investigated for their interactions with various receptors, indicating their potential for a broader range of therapeutic applications.

A series of 1,8-naphthyridin-4-one derivatives have been synthesized and evaluated for their affinity at adenosine (B11128) receptors. nih.gov These studies revealed that while many of these compounds lacked affinity for the A1 adenosine receptor, they exhibited interesting affinity and selectivity for the A2A adenosine receptor. nih.gov The ability of these compounds to act as antagonists at the A2A receptor suggests their potential utility in conditions where modulation of this receptor is beneficial, such as in inflammatory diseases and certain neurological disorders. sigmaaldrich.com The structure-activity relationship studies indicated that substitutions at positions 3, 4, and 7 of the naphthyridine nucleus are crucial for modulating the affinity and selectivity for the A2A receptor. nih.gov

Derivatives of 1,8-naphthyridin-4(1H)-one have been identified as potent and selective ligands for the cannabinoid receptor 2 (CB2). nih.gov The CB2 receptor is primarily expressed on immune cells and is a promising therapeutic target for inflammatory and neurodegenerative disorders, as its activation is not associated with the psychoactive effects mediated by the CB1 receptor. nih.govnih.gov

SAR studies have shown that the presence of an aliphatic or aromatic carboxamide group at position 3 and an alkyl or arylalkyl substituent at position 1 are important structural features for high CB2 receptor affinity. nih.gov Several derivatives have demonstrated high affinity for the CB2 receptor with Ki values in the low nanomolar range and significant selectivity over the CB1 receptor. nih.gov These compounds have been shown to modulate immune cell function, including blocking cell proliferation and down-regulating the production of pro-inflammatory cytokines like TNF-α. nih.gov

The table below presents the binding affinities of selected 1,8-naphthyridin-4(1H)-one derivatives for the CB2 receptor:

| Compound | Substituent at Position 1 | Substituent at Position 3 | CB2 Ki (nM) | CB1/CB2 Selectivity Ratio |

| 6a | - | - | 5.5 | >20 |

| 7a | - | - | 8.0 | >20 |

| 4a | - | - | 10-44 | >20 |

| 5a | - | - | 10-44 | >20 |

| 8a | - | - | 10-44 | >20 |

| 3g-i | - | - | - | >20 |

| 18 | - | - | - | >20 |

Data sourced from a study on 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives. nih.gov

While the primary focus has been on adenosine and cannabinoid receptors, the 1,8-naphthyridine scaffold has been explored for its interaction with other biological targets. For example, certain derivatives have been investigated as inhibitors of various protein kinases, which play a crucial role in cell signaling and are implicated in diseases like cancer. researchgate.net The broad biological activity profile of 1,8-naphthyridine derivatives suggests that this chemical scaffold is a versatile platform for the design of ligands targeting a range of receptors and enzymes. researchgate.net Further research is ongoing to explore the full therapeutic potential of this class of compounds.

Enzyme Inhibition Studies and Target Identification

Derivatives of the 1,8-naphthyridine core structure have been identified as inhibitors of various enzymes, playing a crucial role in their therapeutic effects. While extensive enzymatic screening data for derivatives of this compound is not broadly available in the public domain, studies on related naphthyridine compounds suggest potential targets. For instance, the broader class of naphthyridine derivatives has been reported to inhibit enzymes such as GSK-3 and acetyl- and butyryl-cholinesterase. nih.gov

In the context of anticancer activity, the inhibition of protein kinases is a common mechanism of action for many small molecule therapeutics. While specific kinase inhibition data for this compound derivatives are not detailed in the available literature, related polyphenolic derivatives have shown inhibitory activity against protein kinase CK2. nih.gov This suggests a potential avenue for investigation for the this compound scaffold.

Furthermore, some 1,8-naphthyridine derivatives have been found to possess antibacterial properties. For example, chalcone derivatives of 2-chloro-3-formyl-1,8-naphthyridine have demonstrated moderate activity against both gram-positive and gram-negative bacteria. researchgate.net The mechanism of such antibacterial action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are known targets for other quinolone and naphthyridine-based antibiotics. However, specific inhibitory concentrations (IC50) for this compound derivatives against these enzymes are not prominently documented.

Table 1: Investigated Derivatives and their Reported Biological Activities

| Derivative Class | Specific Examples | Reported Biological Activity |

| Chalcones | Chalcones of 2-chloro-3-formyl-1,8-naphthyridine | Moderate antibacterial activity researchgate.net |

| Pyrazoles | Pyrazole (B372694) derivatives of naphthyridine | Proapoptotic agents in cancer cells nih.gov |

Modulatory Effects on Key Cellular Pathways

The antiproliferative effects of this compound derivatives are often linked to their ability to modulate critical cellular pathways, leading to cell cycle arrest and apoptosis.

Research on a 4-phenyl-1,8-naphthyridine derivative has provided insights into its mechanism of action against carcinoma cells. This compound was found to induce a potent antiproliferative effect, with IC50 values comparable to established microtubule-disrupting agents. The underlying mechanism involves alterations in mitochondrial function, including an initial increase in mitochondrial membrane potential followed by its loss, which triggers the release of pro-apoptotic factors and subsequent cell death. nih.gov Furthermore, this derivative was observed to cause a block in the G2/M phase of the cell cycle, likely due to its disruptive effect on the dynamic instability of the microtubular network, which is essential for the formation of the mitotic spindle. nih.gov

Similarly, pyrazole derivatives of naphthyridine have been identified as proapoptotic agents in cervical and breast cancer cells. nih.gov The induction of apoptosis by these compounds is characterized by morphological changes such as cell detachment, shrinkage, and condensation of nuclear material. nih.gov Studies on related compounds suggest that the generation of reactive oxygen species (ROS) can be a key trigger for apoptosis through the activation of signaling pathways like the MAPK cascade.

Table 2: Summary of Cellular Effects of 1,8-Naphthyridine Derivatives

| Cellular Process | Observed Effect | Investigated Derivative Class | Reference |

| Cell Proliferation | Potent inhibition in carcinoma cells | 4-phenyl-1,8-naphthyridine | nih.gov |

| Cell Cycle | Arrest in G2/M phase | 4-phenyl-1,8-naphthyridine | nih.gov |

| Apoptosis | Induction in cancer cells | 4-phenyl-1,8-naphthyridine, Pyrazole derivatives | nih.govnih.gov |

| Mitochondrial Function | Alteration of membrane potential | 4-phenyl-1,8-naphthyridine | nih.gov |

| Microtubular Network | Impairment of mitotic spindle formation | 4-phenyl-1,8-naphthyridine | nih.gov |

Broader Academic and Research Applications of 2 Chloro 1h 1,8 Naphthyridin 4 One

Utilization as Synthetic Intermediates and Building Blocks in Complex Organic Synthesis

The strategic placement of a chlorine atom at the 2-position of the 1,8-naphthyridin-4-one ring system renders 2-chloro-1H-1,8-naphthyridin-4-one an excellent electrophilic partner in various cross-coupling reactions. This reactivity is central to its role as a key synthetic intermediate, allowing for the introduction of a wide range of substituents and the construction of intricate molecular architectures.

One of the most powerful applications of this building block is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The Suzuki-Miyaura reaction enables the formation of a carbon-carbon bond by coupling the chloro-naphthyridinone with an organoboron compound. wikipedia.orglibretexts.orgorganic-chemistry.org This method is instrumental in synthesizing aryl- or heteroaryl-substituted naphthyridinones, which are common motifs in pharmacologically active compounds. The general mechanism involves the oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing access to a variety of N-substituted amino-naphthyridinones. wikipedia.org This reaction is crucial for the synthesis of compounds that can engage in specific hydrogen bonding interactions with biological targets. The catalytic cycle typically involves a palladium catalyst with specialized phosphine (B1218219) ligands that facilitate the coupling of an amine with the aryl chloride. wikipedia.orgbeilstein-journals.org

The versatility of this compound as a synthetic intermediate is further demonstrated by its use in the preparation of compound libraries for drug discovery. beilstein-journals.orgnih.gov By systematically reacting the chloro-naphthyridinone with a diverse set of boronic acids or amines, researchers can generate a large number of structurally related compounds. This approach is highly efficient for exploring the structure-activity relationships (SAR) of a particular pharmacophore and for identifying lead compounds with optimized potency and selectivity. researchgate.net For instance, a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides were synthesized and optimized as potent PDE4 inhibitors, with some candidates entering clinical development. researchgate.net

The 1,8-naphthyridine (B1210474) core itself is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with a wide range of biological activities. nih.govnih.gov These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov Therefore, the ability to functionalize the 2-position of the 1,8-naphthyridin-4-one scaffold is of paramount importance for the development of new therapeutic agents.

Development as Chemical Probes for Biological Research

While direct applications of this compound as a chemical probe are not extensively documented in dedicated studies, its role as a precursor to such tools is significant. Chemical probes are small molecules designed to interact with specific biological targets, enabling the study of their function in living systems. bio-techne.com The 1,8-naphthyridine and the related 1,8-naphthalimide (B145957) scaffolds have been successfully employed in the design of fluorescent probes for various biological applications. nih.govbio-techne.combohrium.com

The general strategy for developing a chemical probe from this compound would involve replacing the chlorine atom with a functional group that imparts specific properties, such as fluorescence or affinity for a particular biomolecule. For example, the chlorine could be substituted with a fluorophore to create a fluorescent probe for imaging cellular processes. Alternatively, it could be replaced by a moiety that binds to a specific protein, allowing for the investigation of that protein's activity and localization within the cell.

The development of fluorescent probes based on the 1,8-naphthalimide scaffold, which shares structural similarities with the 1,8-naphthyridin-4-one core, provides a blueprint for how such tools could be constructed. nih.govbohrium.com These probes often feature a recognition unit that interacts with the analyte of interest and a signaling unit (the fluorophore) that reports on this interaction through a change in its optical properties. For instance, click-activated fluorescent probes have been developed for imaging cell surface glycoproteins. bio-techne.com

Given the diverse biological activities associated with 1,8-naphthyridine derivatives, it is plausible that molecules synthesized from this compound could be adapted for use as bioactive probes. nih.govnih.gov These probes could be used to study a variety of biological targets, including enzymes and receptors implicated in diseases such as cancer and inflammatory disorders.

Future Research Directions and Challenges in 2 Chloro 1h 1,8 Naphthyridin 4 One Chemistry

Development of Novel and Efficient Synthetic Routes for Functionalized Analogs

Future research is focused on overcoming these hurdles. One-pot synthesis procedures are being explored to streamline the preparation of substituted 1,8-naphthyridin-4-one analogues, thereby minimizing waste and improving efficiency. nih.gov The formation of byproducts, such as benzene (B151609) tricarboxylate, has been a complicating factor in some transformations, and the use of excess base has been shown to inhibit such impurity formation. nih.gov

Furthermore, the development of greener synthetic methods is a key priority. This includes the use of water as a solvent and employing milder reaction conditions to reduce the environmental impact. researchgate.net The exploration of novel catalytic systems, including the use of nanomaterials, is also a promising avenue for enhancing reaction rates and selectivity.

A significant challenge remains in the introduction of diverse functional groups at specific positions of the 2-chloro-1H-1,8-naphthyridin-4-one scaffold to generate a wide array of analogs for screening. The development of robust and versatile synthetic protocols that allow for the precise installation of various substituents is crucial for expanding the chemical space of this important heterocyclic system.

Deeper Elucidation of Structure-Function Relationships through Advanced Computational and Experimental Methodologies

A thorough understanding of the relationship between the chemical structure of this compound derivatives and their biological or material functions is paramount for rational design. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in this regard, providing insights into how different substituents influence the activity of these compounds. nih.gov However, there is a continuous need for more sophisticated and predictive models.

Future research will increasingly rely on advanced computational methods to unravel these complex relationships. elsevierpure.comcapes.gov.br This includes the use of machine learning algorithms and artificial intelligence to develop more accurate predictive models for biological activity. Molecular docking simulations are already widely used to predict the binding modes of 1,8-naphthyridine (B1210474) derivatives with their biological targets. nih.govnih.gov The future will likely see the integration of molecular dynamics simulations to provide a more dynamic picture of ligand-receptor interactions.

Experimentally, the synthesis and biological evaluation of a diverse library of analogs remain crucial for validating computational predictions and providing new data for model refinement. High-throughput screening methods will continue to play a vital role in rapidly assessing the biological activities of newly synthesized compounds. The combination of advanced computational and experimental approaches will enable a deeper and more nuanced understanding of the structure-function relationships governing the properties of this compound derivatives.

Discovery of New Biological Targets and Undiscovered Mechanisms of Action

The 1,8-naphthyridine scaffold is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. tandfonline.comnih.gov However, the full therapeutic potential of this compound derivatives is likely yet to be realized. A significant area of future research will be the identification of novel biological targets and the elucidation of previously unknown mechanisms of action.

While many studies have focused on established targets, there is a growing interest in exploring the "undiscovered" pharmacological landscape for these compounds. nih.gov This involves screening against a broader range of biological targets and employing target identification strategies to uncover novel mechanisms. For instance, some derivatives have shown potential in treating neurodegenerative and immunomodulatory disorders, suggesting a wider range of applications beyond their traditional uses. tandfonline.comnih.gov

The challenge lies in moving beyond phenotypic screening to pinpoint the specific molecular interactions responsible for the observed biological effects. This will require a multidisciplinary approach, combining chemical biology, proteomics, and genomics to identify the cellular targets of active compounds. The discovery of new biological targets will not only open up new therapeutic avenues but also provide a deeper understanding of the fundamental biology underlying various diseases.

Expanding the Scope of Derivatization and Functionalization for Diverse Research Applications

The versatility of the this compound scaffold extends beyond its applications in medicinal chemistry. The unique electronic and structural properties of the 1,8-naphthyridine core make it an attractive building block for the development of functional materials.

Future research will focus on expanding the derivatization and functionalization of this scaffold to explore its potential in materials science and chemical biology. For instance, 1,8-naphthyridine derivatives have been investigated for their use as ligands in the formation of metal complexes, which can have applications in catalysis and as metallosupramolecular architectures. researchgate.net The photophysical properties of these compounds also suggest their potential use in the development of fluorescent probes and sensors.

The challenge in this area is to develop synthetic strategies that allow for the precise control of the electronic and photophysical properties of the resulting materials. This will involve the strategic introduction of different functional groups to tune the absorption and emission characteristics of the 1,8-naphthyridine core. By expanding the scope of derivatization, researchers can unlock the full potential of this compound as a versatile platform for the creation of a wide range of functional molecules and materials.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-chloro-1H-1,8-naphthyridin-4-one, and how do reaction conditions influence yield?

- Methodology : The most common synthesis begins with ethyl 2-chloronicotinoylacetate, which undergoes condensation with triethyl orthoformate/acetic anhydride or dimethylamine dimethyl acetal. Subsequent cyclization under basic conditions yields the 1,8-naphthyridin-4-one scaffold . For chlorination, intermediates like 7-methyl-2-phenyl-1,8-naphthyridinone can react with halogenating agents (e.g., Cl sources) under reflux with catalysts like Pd(PPh₃)₄ and Cs₂CO₃ . Ultrasonic irradiation has been shown to reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining high yields (>85%) compared to conventional heating .

Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?

- Methodology : Key techniques include:

- ¹H/¹³C NMR : Characteristic peaks for the naphthyridine core (e.g., aromatic protons at δ 8.05–7.34 ppm) and substituents (e.g., ethyl groups at δ 1.43 ppm) .

- X-ray crystallography : Resolves bond lengths (mean C–C = 0.004 Å) and confirms tautomeric forms (e.g., hydroxyimino vs. hydroxyamino) .

- HRMS : Validates molecular ions (e.g., [M+H]+ at m/z 187.1235) .

Q. What safety protocols are essential when handling this compound?

- Methodology : Follow hazard codes such as H200 (unstable explosive) and P402 + P404 (store in a dry, sealed container). Use PPE (gloves, goggles) and avoid inhalation. For spills, neutralize with inert adsorbents and dispose via certified waste management .

Advanced Research Questions

Q. How can cross-coupling reactions be optimized to introduce diverse substituents at the 2-chloro position?

- Methodology : Suzuki-Miyaura coupling with aryl boronic acids (e.g., PhB(OH)₂) using Pd catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Cs₂CO₃) achieves >85% yield. Microwave-assisted conditions (100°C, 1 hour) enhance efficiency for electron-deficient substrates . For sterically hindered groups, ligand screening (e.g., SPhos) improves regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of 1,8-naphthyridin-4-one derivatives?

- Methodology : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability) or compound purity. Validate results via:

- Dose-response curves with triplicate measurements.

- LC-MS purity checks (>95% by area normalization).

- Structural analogs : Compare 3-benzoyl-1,8-naphthyridin-4-one derivatives (QC18A/B) to isolate electronic vs. steric effects .

Q. How do computational methods aid in predicting the photophysical properties of this compound derivatives?

- Methodology : Time-dependent DFT (TD-DFT) with B3LYP/6-31G(d) basis sets accurately predicts UV-Vis absorption spectra (error <10 nm vs. experimental). Solvent effects (e.g., ethanol) are modeled using the polarizable continuum model (PCM) .

Q. What are the challenges in synthesizing polyfunctionally substituted 1,8-naphthyridin-4-ones, and how can they be mitigated?

- Methodology : Competing side reactions (e.g., over-chlorination) are minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.